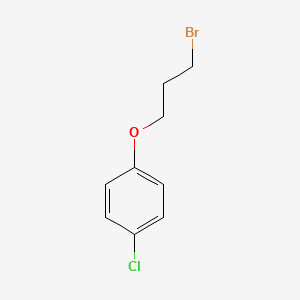

1-(3-Bromopropoxy)-4-chlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromopropoxy)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEAVDHTWIVBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279094 | |

| Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27983-04-6 | |

| Record name | 27983-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromopropoxy)-4-chlorobenzene CAS number

An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-chlorobenzene

CAS Number: 27983-04-6

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, a plausible synthesis method, and available safety information.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. While extensive experimental data is not widely published, the following table summarizes its key physical and chemical properties based on available information.[1]

| Property | Value | Reference |

| CAS Number | 27983-04-6 | [1] |

| Molecular Formula | C₉H₁₀BrClO | [1] |

| Molecular Weight | 249.53 g/mol | [1] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8 °C | [1] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | [1] |

| InChI Key | QVEAVDHTWIVBSX-UHFFFAOYSA-N | [1] |

Synthesis

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-chlorophenol is reacted with 1,3-dibromopropane.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

4-Chlorophenol

-

1,3-Dibromopropane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane or Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in a suitable solvent such as acetone or DMF.

-

Add a slight molar excess of a base, such as finely ground potassium carbonate or sodium hydroxide, to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the 4-chlorophenoxide salt.

-

Alkylation: To the stirred suspension, add a molar equivalent or a slight excess of 1,3-dibromopropane.

-

Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectral Data

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (ortho to -O) | 6.8 - 7.0 | Doublet | 2H |

| Ar-H (ortho to -Cl) | 7.2 - 7.4 | Doublet | 2H |

| O-CH ₂-CH₂-CH₂-Br | 4.0 - 4.2 | Triplet | 2H |

| O-CH₂-CH ₂-CH₂-Br | 2.2 - 2.4 | Multiplet (Quintet) | 2H |

| O-CH₂-CH₂-CH ₂-Br | 3.5 - 3.7 | Triplet | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C -O (Aromatic) | 157 - 159 |

| C -Cl (Aromatic) | 128 - 130 |

| C H (Aromatic, ortho to -O) | 115 - 117 |

| C H (Aromatic, ortho to -Cl) | 129 - 131 |

| O-C H₂- | 65 - 67 |

| -C H₂- (central) | 31 - 33 |

| -C H₂-Br | 33 - 35 |

Predicted IR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) |

| C-H aromatic stretching | 3100 - 3000 |

| C-H aliphatic stretching | 2960 - 2850 |

| C=C aromatic stretching | 1600 - 1475 |

| C-O-C ether stretching | 1250 - 1000 (asymmetric and symmetric) |

| C-Cl stretching | 850 - 550 |

| C-Br stretching | 690 - 515 |

Predicted Mass Spectrometry Fragmentation

The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak due to the presence of chlorine and bromine isotopes. Key fragmentation patterns would likely involve the cleavage of the propyl chain and the loss of bromine or the entire bromopropoxy group.

Biological Activity and Drug Development Potential

Currently, there is no publicly available information on the biological activity or potential applications of this compound in drug development. Halogenated alkoxybenzenes are a class of compounds with diverse biological activities, and this molecule could serve as a valuable intermediate for the synthesis of more complex pharmacologically active molecules. Further research is required to explore its potential therapeutic applications.

Logical Relationship for Potential Application

Caption: Potential pathway from intermediate to drug lead.

Safety Information

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

References

An In-Depth Technical Guide to 1-(3-Bromopropoxy)-4-chlorobenzene: Properties, Synthesis, and Application in Antifungal Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropoxy)-4-chlorobenzene is a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of various organic compounds, most notably the imidazole-based antifungal agent, Omoconazole. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its application as a precursor in drug development. A key focus is its role in the synthesis of Omoconazole and the subsequent mechanism of action of this antifungal drug, which involves the disruption of ergosterol biosynthesis in fungal cell membranes. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Physicochemical Properties

This compound is a pale-yellow to yellow-brown liquid under standard conditions. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 249.53 g/mol | [1] |

| Chemical Formula | C₉H₁₀BrClO | [1] |

| CAS Number | 27983-04-6 | [1] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting p-chlorophenol with an excess of a suitable three-carbon dihalogenated propane, such as 1,3-dibromopropane or in this case, ethylene dibromide followed by a subsequent reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from p-Chlorophenol

Materials:

-

p-Chlorophenol

-

Sodium hydroxide (NaOH)

-

Ethylene dibromide

-

Water (H₂O)

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica for column chromatography

Procedure:

-

Dissolve p-Chlorophenol (26.0 g, 0.2 mol) in water (30 ml) containing sodium hydroxide (9.0 g, 0.23 mol) with stirring.

-

Add the solution dropwise to excess refluxing ethylene dibromide (74.8 g, 0.4 mol).

-

Heat the reaction mixture under reflux for 6 hours.

-

After cooling, extract the mixture with ether (3 x 150 ml).

-

Combine the organic extracts and wash them with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product as an oil.[2]

-

Purify the crude oil using column chromatography on silica to obtain pure this compound.

Application in Drug Development: Synthesis of Omoconazole

This compound is a key precursor in the synthesis of the antifungal drug Omoconazole.[2] Omoconazole is an imidazole derivative used topically to treat fungal skin infections. The synthesis involves the N-alkylation of imidazole with this compound.

Experimental Protocol: Synthesis of Omoconazole

Materials:

-

This compound

-

Imidazole

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole in an anhydrous aprotic solvent.

-

Add a suitable base portion-wise at 0 °C to deprotonate the imidazole.

-

To this mixture, add a solution of this compound in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Omoconazole.

Mechanism of Action and Signaling Pathway

Omoconazole, synthesized from this compound, exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] This inhibition targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[3][5] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[1][3]

The following diagram illustrates the logical workflow from the precursor to the final drug and its mechanism of action.

Caption: Synthetic pathway of Omoconazole and its mechanism of action.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of the antifungal agent Omoconazole. Understanding its properties and synthetic routes is essential for researchers and drug development professionals. The detailed protocols and the elucidation of the subsequent drug's mechanism of action provided in this guide offer a solid foundation for further research and development in the field of antifungal therapeutics.

References

An In-depth Technical Guide on 1-(3-Bromopropoxy)-4-chlorobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(3-Bromopropoxy)-4-chlorobenzene (CAS No: 27983-04-6). As a bifunctional organic compound, it serves as a valuable intermediate and linker in organic synthesis, particularly in the construction of complex molecules relevant to medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, a standard experimental protocol for its synthesis, and its safety and handling information.

Core Chemical and Physical Properties

This compound is a halogenated aryl ether. Its structure features a 4-chlorophenyl group linked via an ether bond to a 3-bromopropyl chain. This dual functionality—a reactive primary alkyl bromide and a less reactive aryl chloride—makes it a versatile building block. The key quantitative properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 27983-04-6 | |

| Molecular Formula | C₉H₁₀BrClO | [1] |

| Molecular Weight | 249.53 g/mol | [1] |

| Physical Form | Pale-yellow to yellow-brown liquid | |

| Boiling Point | Data not readily available. | |

| Density | Data not readily available. | |

| Purity (Typical) | ≥95% | |

| Storage Temperature | 2-8 °C |

Synthesis and Experimental Protocol

The most common and efficient method for synthesizing this compound is via the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with a slight excess of 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

-

Reactants:

-

4-Chlorophenol (1.0 eq)

-

1,3-Dibromopropane (1.5 - 2.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and the chosen solvent (e.g., acetone).

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. If using NaH, cool the reaction to 0°C before portion-wise addition.

-

Add 1,3-dibromopropane (1.5 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-chlorophenol.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid salts (e.g., KBr, excess K₂CO₃) and wash with a small amount of fresh solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the drying agent by filtration and concentrate the solvent to yield the crude product.

-

Purify the product using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

-

Spectroscopic Profile (Predicted)

While experimental spectra are best obtained from a certificate of analysis, the following profile can be predicted based on the molecule's structure.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.25 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the chlorine atom.

-

δ 6.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the propoxy group.

-

δ 4.10 (t, J=6.0 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).

-

δ 3.60 (t, J=6.4 Hz, 2H): Methylene protons adjacent to the bromine atom (-CH₂ -Br).

-

δ 2.30 (quint, J=6.2 Hz, 2H): Central methylene protons of the propoxy chain (-CH₂-CH₂ -CH₂-).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 157.5: Aromatic carbon attached to the ether oxygen (C-O).

-

δ 129.5: Aromatic carbons ortho to the chlorine (CH).

-

δ 126.0: Aromatic carbon attached to chlorine (C-Cl).

-

δ 116.0: Aromatic carbons ortho to the ether oxygen (CH).

-

δ 67.5: Methylene carbon adjacent to the ether oxygen (-C H₂-OAr).

-

δ 32.0: Central methylene carbon (-CH₂-C H₂-CH₂-).

-

δ 30.0: Methylene carbon attached to bromine (-C H₂-Br).

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) will appear as a cluster due to the isotopes of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in prominent peaks at m/z 248, 250, and 252.

-

Key fragmentation would involve the loss of a bromine radical (M-Br)⁺ or cleavage of the propyl chain.

-

Reactivity and Applications in Drug Development

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

-

Alkyl Bromide Terminus: The primary alkyl bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions . This site readily reacts with a wide range of nucleophiles such as amines, azides, thiols, and carbanions. This reactivity makes the molecule an excellent three-carbon linker for attaching the 4-chlorophenoxy moiety to other molecules.

-

Aryl Chloride Terminus: The aryl chloride is significantly less reactive towards traditional nucleophilic substitution. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds at the aromatic ring, typically after the alkyl bromide has been functionalized.

In drug discovery, this compound is a valuable intermediate. Halogenated aromatic rings are common motifs in pharmaceuticals, as halogens can modulate metabolic stability, binding affinity, and lipophilicity.[2] The 3-carbon linker provides specific spatial orientation and flexibility between two molecular fragments, which is critical for optimizing drug-target interactions.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

1-(3-Bromopropoxy)-4-chlorobenzene: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS for the most accurate and up-to-date information before handling this chemical.

Introduction

1-(3-Bromopropoxy)-4-chlorobenzene (CAS No. 27983-04-6) is a halogenated aromatic ether with potential applications in organic synthesis and pharmaceutical research. Due to its chemical structure, which includes bromine and chlorine moieties, a thorough understanding of its safety and hazard profile is essential for safe handling and use in a laboratory setting. This guide provides an in-depth overview of the known and anticipated hazards associated with this compound, drawing from available data for the substance and its structural analogs.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

GHS Classification for this compound

Based on available supplier information, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] | Exclamation Mark[1] | Warning[1] |

Potential Hazards of Structurally Similar Compounds

Due to the limited availability of a comprehensive Safety Data Sheet for this compound, it is prudent to consider the hazards associated with structurally similar compounds, such as 1-Bromo-4-chlorobenzene and 1-(3-Bromopropoxy)-3-chlorobenzene. These related compounds exhibit a broader range of potential hazards, which should be considered as precautionary measures when handling the title compound.

Table 2.2.1: GHS Classification of 1-(3-Bromopropoxy)-3-chlorobenzene [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Table 2.2.2: GHS Classification of 1-Bromo-4-chlorobenzene [3]

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | - | May cause SENSITIZATION by skin contact[3] |

| Hazardous to the aquatic environment, long-term hazard | - | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 3.1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 1-Bromo-4-chlorobenzene (for reference)[4] |

| CAS Number | 27983-04-6[1] | 106-39-8[4] |

| Molecular Formula | C9H10BrClO | C6H4BrCl[4] |

| Molecular Weight | 249.53 g/mol [1] | 191.45 g/mol [4] |

| Appearance | Pale-yellow to Yellow-brown Liquid[1] | Solid[4] |

| Melting Point/Freezing Point | Not available | 64 - 67 °C (147 - 153 °F)[4] |

| Boiling Point | Not available | 196 °C (385 °F)[4] |

| Purity | 95%[1] | Not specified |

Toxicological Information

The primary identified toxicological concern for this compound is its acute oral toxicity.[1] Ingestion may be harmful.[1]

For structurally similar compounds, a wider range of toxicological effects has been noted. Accidental ingestion may be harmful, with animal experiments on related compounds indicating that ingestion of less than 150 grams may be fatal or cause serious health damage.[3] These compounds can cause irritation to the eyes, skin, and respiratory system.[2][3] There is also a potential for skin sensitization with some related chemicals.[3] Limited evidence from animal studies on analogous substances suggests the possibility of developmental toxicity.[3]

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments.

General Protocol for Acute Oral Toxicity (as per OECD Guideline 423):

-

Animal Selection: Healthy, young adult rodents (typically rats or mice) are used.

-

Dosage: The substance is administered in a single dose by gavage. A stepwise procedure is used with a limited number of animals at each step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Handling and Storage

Handling

-

Avoid all personal contact, including inhalation.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[2][3]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

Storage

Exposure Controls and Personal Protective Equipment

Table 7.1: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Wear chemical safety goggles meeting appropriate standards (e.g., EN166(EU) or NIOSH (US)).[2] A face shield may be necessary for splash hazards. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber).[2] Wear a lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. Change contaminated clothing and wash before reuse.[2] |

First-Aid Measures

Table 8.1: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[4] If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

Fire-Fighting Measures

While specific data for this compound is unavailable, related compounds are combustible.[3][4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Hazardous combustion products may include carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.[2][4]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Visualizations

Hazard Identification and Response Workflow

References

An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-chlorobenzene

IUPAC Name: 1-(3-Bromopropoxy)-4-chlorobenzene

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectral data, and its application as a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. The presence of both a chloro and a bromo substituent, along with an ether linkage, makes it a versatile bifunctional reagent in organic synthesis. The terminal alkyl bromide is susceptible to nucleophilic substitution, while the aromatic chlorine can participate in various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27983-04-6 |

| Molecular Formula | C₉H₁₀BrClO |

| Molecular Weight | 249.53 g/mol |

| Appearance | Pale-yellow to Yellow-brown Liquid |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-chlorophenol

-

1,3-dibromopropane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) (catalytic amount)

-

Acetone (anhydrous)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

To a suspension of anhydrous potassium carbonate and a catalytic amount of potassium iodide in acetone, add 1,3-dibromopropane.

-

Heat the mixture to reflux.

-

A solution of 4-chlorophenol in acetone is then added dropwise over a period of time.

-

Continue refluxing the reaction mixture for several hours until the reaction is complete (monitoring by TLC).

-

After completion, the reaction mixture is filtered while hot to remove the inorganic salts.

-

The filtrate is then concentrated under reduced pressure to remove the acetone.

-

The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., toluene or a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

Spectroscopic and Synthetic Profile of 1-(3-Bromopropoxy)-4-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the chemical compound 1-(3-Bromopropoxy)-4-chlorobenzene. Due to the limited availability of published experimental spectra for this specific molecule, this document combines confirmed structural and physical data with predicted spectroscopic values derived from established principles and analysis of analogous compounds. This guide is intended to serve as a valuable resource for the identification, synthesis, and application of this compound in research and development.

Chemical Identity and Physical Properties

This compound is a disubstituted benzene derivative containing a bromoalkoxy side chain. Its structural and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 27983-04-6 | [1] |

| Molecular Formula | C₉H₁₀BrClO | [2] |

| Molecular Weight | 249.53 g/mol | [1] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [1] |

| Purity | ~95% (commercially available) | [1] |

Spectroscopic Data (Predicted and Annotated)

While experimental spectra for this compound are not widely published, the following tables provide predicted data based on established spectroscopic principles and the analysis of its constituent functional groups. These predictions are crucial for guiding the analysis of experimentally obtained data.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex molecular ion region (M, M+2, M+4).

Table 2.1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion | Notes |

| 248, 250, 252 | [M+H]⁺ | The characteristic isotopic pattern for one Br and one Cl atom will be observed. The relative intensities will depend on the combination of isotopes. |

| 169, 171 | [M - C₃H₆Br]⁺ | Fragmentation corresponding to the loss of the bromopropyl radical, leaving the 4-chlorophenoxy cation. |

| 128, 130 | [C₆H₄ClO]⁺ | Represents the 4-chlorophenol radical cation, a common fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects on the aromatic ring and the alkyl chain.

Table 2.2: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | Doublet (d) | 2H | Ar-H (ortho to Cl) |

| ~ 6.85 | Doublet (d) | 2H | Ar-H (ortho to O) |

| ~ 4.10 | Triplet (t) | 2H | -O-CH₂- |

| ~ 3.60 | Triplet (t) | 2H | -CH₂-Br |

| ~ 2.30 | Pentet (p) | 2H | -CH₂-CH₂-CH₂- |

Table 2.3: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.5 | Ar-C (ipso, attached to O) |

| ~ 129.5 | Ar-C (ortho to Cl) |

| ~ 126.0 | Ar-C (ipso, attached to Cl) |

| ~ 116.0 | Ar-C (ortho to O) |

| ~ 65.0 | -O-CH₂- |

| ~ 32.0 | -CH₂-CH₂-CH₂- |

| ~ 30.0 | -CH₂-Br |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring, the ether linkage, and the carbon-halogen bonds.

Table 2.4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1590, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1240 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |

| ~ 1040 | C-O Stretch | Aryl-Alkyl Ether (symmetric) |

| 850 - 550 | C-Cl Stretch | Chloroalkane |

| ~ 820 | C-H Bend | 1,4-Disubstituted Benzene (para) |

| 650 - 515 | C-Br Stretch | Bromoalkane |

Experimental Protocols: Synthesis

The most common and direct synthesis of this compound is via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 4-chlorophenol with 1,3-dibromopropane.

3.1. Materials and Reagents

-

4-Chlorophenol

-

1,3-Dibromopropane

-

Sodium Hydroxide (NaOH)

-

A suitable solvent (e.g., ethanol, acetone, or DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

3.2. Synthetic Procedure

A procedure for a related compound, p-chlorophenoxyethyl bromide, has been reported and can be adapted for the synthesis of this compound[2]. The key difference would be the use of 1,3-dibromopropane instead of ethylene dibromide.

-

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol in a suitable solvent. Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until the 4-chlorophenol is completely deprotonated to form sodium 4-chlorophenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, add an excess of 1,3-dibromopropane. The use of an excess of the dihaloalkane is crucial to minimize the formation of the bis-ether byproduct.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (NaBr) has formed, it can be removed by filtration. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water to remove any remaining inorganic salts.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude product. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Williamson ether synthesis of this compound.

References

Structural Analysis of 1-(3-Bromopropoxy)-4-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of 1-(3-bromopropoxy)-4-chlorobenzene, a halogenated aromatic ether. This document outlines the expected spectroscopic characteristics, a detailed experimental protocol for its synthesis, and a logical workflow for its structural characterization. The information presented is intended to support researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₉H₁₀BrClO and a molecular weight of 249.53 g/mol . The structure features a 4-chlorophenoxy group connected to a three-carbon aliphatic chain terminating in a bromine atom. This bifunctional nature makes it a useful building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₀BrClO |

| Molecular Weight | 249.53 g/mol |

| IUPAC Name | This compound |

| CAS Number | 27983-04-6 |

| Physical Form | Pale-yellow to yellow-brown liquid |

| Storage Temperature | 2-8 °C |

Spectroscopic and Crystallographic Data

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the propoxy chain will exhibit signals consistent with an A₂B₂C₂ spin system, appearing as triplets or multiplets.

| Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Assignment |

| ~ 7.25 | d | 2H | Ar-H (ortho to Cl) |

| ~ 6.85 | d | 2H | Ar-H (ortho to O) |

| ~ 4.15 | t | 2H | -O-CH₂- |

| ~ 3.60 | t | 2H | -CH₂-Br |

| ~ 2.30 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the oxygen, chlorine, and bromine atoms. The "heavy atom effect" of bromine may cause the signal for the carbon atom to which it is attached to appear at a slightly upfield position than would be expected based on electronegativity alone.[1]

| Chemical Shift (ppm, CDCl₃) | Assignment |

| ~ 157.5 | Ar-C (ipso, attached to O) |

| ~ 129.5 | Ar-C (ortho to Cl) |

| ~ 126.0 | Ar-C (ipso, attached to Cl) |

| ~ 116.0 | Ar-C (ortho to O) |

| ~ 65.0 | -O-CH₂- |

| ~ 32.0 | -CH₂-Br |

| ~ 30.0 | -CH₂-CH₂-CH₂- |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a characteristic pattern of peaks at m/z 248, 250, and 252.[2][3][4]

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways, including cleavage of the C-O and C-Br bonds.

| m/z | Fragment Ion | Notes |

| 248, 250, 252 | [M]⁺ | Molecular ion cluster |

| 169, 171 | [M - Br]⁺ | Loss of a bromine radical |

| 128, 130 | [Cl-C₆H₄-O]⁺ | Cleavage of the propoxy chain |

| 111, 113 | [Cl-C₆H₄]⁺ | Loss of the propoxy group |

| 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of benzene derivatives[2] |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring and the C-O, C-Cl, and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2960-2850 | Aliphatic C-H stretch |

| ~ 1590, 1490 | Aromatic C=C stretch |

| ~ 1240 | Aryl-O-C stretch (asymmetric) |

| ~ 1040 | Aryl-O-C stretch (symmetric) |

| ~ 820 | para-disubstituted C-H out-of-plane bend |

| ~ 750 | C-Cl stretch |

| ~ 650 | C-Br stretch |

Crystallographic Data

While no specific crystallographic data for this compound was found, a study on the related compound, 1-(2-bromoethoxy)-4-chlorobenzene (C₈H₈BrClO), provides insight into the potential solid-state structure.[5] In this related molecule, the crystal structure is monoclinic.[5] The chlorophenyl ring is planar, and intermolecular interactions, such as π–π stacking, may contribute to the stability of the crystal lattice.[5]

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[6][7][8] This method involves the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base.

Materials:

-

4-Chlorophenol

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Addition of Alkyl Halide: While stirring, add 1,3-dibromopropane (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural analysis of a newly synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Structural Elucidation.

This comprehensive guide provides a foundational understanding of the structural characteristics of this compound. The presented data and protocols are intended to facilitate further research and application of this versatile chemical compound.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. community.wvu.edu [community.wvu.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Physical properties of 1-(3-Bromopropoxy)-4-chlorobenzene

An In-depth Technical Guide on the Physical Properties of 1-(3-Bromopropoxy)-4-chlorobenzene

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document includes a detailed summary of its physical characteristics, experimental protocols for its synthesis, and its potential applications in pharmaceutical research. All quantitative data are presented in a structured tabular format for ease of comparison. Additionally, logical and experimental workflows are visualized using diagrams to enhance understanding.

Introduction

This compound is a halogenated aromatic ether. Its bifunctional nature, possessing both a reactive bromopropyl group and a chlorobenzene moiety, makes it a valuable intermediate in organic synthesis. The presence of two different halogen atoms at different positions allows for selective chemical transformations, rendering it a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. This guide aims to consolidate the available data on its physical properties and provide standardized methodologies relevant to its synthesis and characterization.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 27983-04-6[1][2] |

| Molecular Formula | C9H10BrClO[2][3][4][5] |

| Molecular Weight | 249.53 g/mol [2][3][4] |

| InChI Key | QVEAVDHTWIVBSX-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=CC=C1Cl)OCCCBr |

| Synonyms | 3-bromopropyl 4-chlorophenyl ether, Benzene, 1-(3-bromopropoxy)-4-chloro-[3] |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value |

| Physical Form | Pale-yellow to Yellow-brown Liquid[1] |

| Boiling Point | 303.5 ± 22.0 °C at 760 mmHg[3] |

| Density | 1.5 ± 0.1 g/cm³[3] |

| Flash Point | 137.3 ± 22.3 °C[3] |

| LogP (Octanol/Water Partition Coefficient) | 3.98[3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C[3] |

| Index of Refraction | 1.552[3] |

| Purity | 95%[1] |

| Storage Temperature | 2-8 °C[1] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound from 4-chlorophenol and 1,3-dibromopropane.

Materials:

-

4-chlorophenol

-

1,3-dibromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: A general experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The bromopropyl chain can be functionalized through nucleophilic substitution, while the chlorobenzene ring can participate in cross-coupling reactions, allowing for the construction of a diverse range of chemical scaffolds for drug discovery.

Caption: Logical workflow illustrating the use of this compound as an intermediate in a drug discovery pipeline.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the key physical properties of this compound, a versatile chemical intermediate. The provided data and protocols are intended to support researchers in its safe and effective use in organic synthesis and drug discovery endeavors. The structured presentation of its properties and the visual representation of its synthetic and application workflows aim to facilitate a deeper understanding of this compound's utility in the scientific community.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene from p-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-bromopropoxy)-4-chlorobenzene, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage. This document details the reaction mechanism, a comprehensive experimental protocol, and the necessary characterization data.

Introduction

The synthesis of this compound from p-chlorophenol is a classic example of the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. The resulting molecule incorporates a flexible propoxy linker with a reactive bromide terminus, making it a versatile building block for further chemical modifications.

The core of this synthesis is the nucleophilic substitution (SN2) reaction between the p-chlorophenoxide ion and 1,3-dibromopropane. The phenoxide is generated in situ by treating p-chlorophenol with a suitable base.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Caption: Overall reaction scheme for the synthesis.

The mechanism proceeds in two main steps:

-

Deprotonation: The phenolic proton of p-chlorophenol is acidic and is removed by a base (e.g., potassium carbonate) to form the p-chlorophenoxide ion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The p-chlorophenoxide ion then attacks one of the primary carbons of 1,3-dibromopropane in an SN2 fashion, displacing a bromide ion and forming the ether bond.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| p-Chlorophenol | 1.0 eq | |

| 1,3-Dibromopropane | >1.0 eq (used in excess) | |

| Potassium Carbonate | 2.0 - 3.0 eq | |

| Potassium Iodide | catalytic | [1] |

| Solvent | Acetone | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 15 hours | [1] |

| Product Molecular Formula | C₉H₁₀BrClO | [2] |

| Product Molecular Weight | 249.53 g/mol | [2] |

Detailed Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis with similar substrates.[1]

Materials:

-

p-Chlorophenol

-

1,3-Dibromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-chlorophenol, anhydrous potassium carbonate, and a catalytic amount of potassium iodide in anhydrous acetone.

-

Addition of Alkyl Halide: To the stirred suspension, add an excess of 1,3-dibromopropane.

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure.

References

The Versatile Building Block: A Technical Guide to 1-(3-Bromopropoxy)-4-chlorobenzene in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropoxy)-4-chlorobenzene is a bifunctional chemical building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromopropoxy chain and a substituted aromatic ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including pharmacologically active compounds. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of vasopressin V1b receptor antagonists.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 27983-04-6 | [1][2] |

| Molecular Formula | C₉H₁₀BrClO | [1][2] |

| Molecular Weight | 249.53 g/mol | [1] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-chlorophenol is reacted with 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Chlorophenol

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Application in the Synthesis of Vasopressin V1b Receptor Antagonists

A significant application of this compound is as a key intermediate in the synthesis of vasopressin V1b receptor antagonists. These compounds are of therapeutic interest for the treatment of depression and anxiety disorders by modulating the activity of the Hypothalamus-Pituitary-Adrenal (HPA) axis.[3][4] The synthesis of a dihydroquinoxalinone-based V1b antagonist is a multi-step process where this compound is used to introduce the chlorophenoxypropyl side chain.

Multi-Step Synthesis of a Dihydroquinoxalinone-based V1b Antagonist

The overall synthetic workflow can be broken down into three main stages: Alkylation, Formylation and Reductive Cyclization, and subsequent modifications.

Step 1: N-Alkylation of 2-Methoxyaniline

Experimental Protocol:

This step involves the nucleophilic substitution of the bromine atom in this compound by the amino group of 2-methoxyaniline.

| Reagents and Conditions | |

| Reactants | This compound (1.0 eq), 2-Methoxyaniline (1.2 eq) |

| Base | Potassium carbonate (K₂CO₃) (2.0 eq) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room temperature |

| Reaction Time | 12 hours |

Procedure:

-

To a solution of this compound in DMF, add potassium carbonate.

-

Add 2-methoxyaniline dropwise at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(3-(4-chlorophenoxy)propyl)-2-methoxyaniline.

-

Purify the crude product by column chromatography.

Step 2: Formylation and Intramolecular Reductive Cyclization

Experimental Protocol:

The secondary amine is first formylated, followed by an intramolecular cyclization to form the dihydroquinoxalinone core.

| Reagents and Conditions for Formylation | |

| Reactant | N-(3-(4-chlorophenoxy)propyl)-2-methoxyaniline (1.0 eq) |

| Formylating Agent | Formic acid or Ethyl formate |

| Conditions | Reflux |

| Reagents and Conditions for Cyclization | |

| Reactant | N-(3-(4-chlorophenoxy)propyl)-N-(2-methoxyphenyl)formamide (1.0 eq) |

| Reducing Agent | Sodium dithionite (Na₂S₂O₄) |

| Solvent | Aqueous ethanol |

| Conditions | Reflux |

Procedure:

-

Formylation: Reflux N-(3-(4-chlorophenoxy)propyl)-2-methoxyaniline with a suitable formylating agent until the reaction is complete (monitored by TLC). Remove the excess formylating agent under reduced pressure to obtain the crude formamide.

-

Cyclization: Dissolve the crude formamide in aqueous ethanol and add sodium dithionite. Reflux the mixture until the cyclization is complete.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the resulting 6-(3-(4-chlorophenoxy)propyl)-3,4-dihydroquinoxalin-2(1H)-one by chromatography or recrystallization.

Role in Modulating the Hypothalamus-Pituitary-Adrenal (HPA) Axis

Vasopressin V1b receptors are predominantly found in the anterior pituitary gland and play a crucial role in the regulation of the HPA axis, the body's central stress response system.[3][4] Arginine vasopressin (AVP), released from the hypothalamus, binds to V1b receptors on corticotrophs in the pituitary, stimulating the release of adrenocorticotropic hormone (ACTH).[5] ACTH then acts on the adrenal glands to stimulate the release of cortisol, the primary stress hormone.

V1b receptor antagonists, synthesized using building blocks like this compound, block the action of AVP at the pituitary level, thereby attenuating the stress-induced release of ACTH and cortisol.[4] This mechanism of action is the basis for their investigation as potential treatments for stress-related psychiatric disorders.

General Reactivity and Other Applications

The chemical versatility of this compound extends beyond the synthesis of V1b antagonists. The two reactive sites on the molecule, the alkyl bromide and the chlorobenzene ring, can be manipulated independently to create a diverse range of derivatives.

-

Nucleophilic Substitution: The primary alkyl bromide is susceptible to Sₙ2 reactions with a wide variety of nucleophiles, including amines, phenols, thiols, and carboxylates, allowing for the introduction of various functional groups.

-

Finkelstein Reaction: The bromide can be converted to an iodide via the Finkelstein reaction, which can be advantageous for subsequent coupling reactions due to the higher reactivity of the C-I bond.[6][7]

-

Cross-Coupling Reactions: The chlorobenzene moiety can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in medicinal chemistry and organic synthesis. Its utility is highlighted by its crucial role in the synthesis of vasopressin V1b receptor antagonists, a promising class of drugs for the treatment of stress-related disorders. The ability to selectively functionalize both the alkyl bromide and the aromatic chloride moieties opens up a wide range of possibilities for the creation of novel and complex molecular architectures, making it an important tool for researchers and drug development professionals.

References

- 1. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 4. A 15-Step Synthesis of (+)-Ryanodol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Ethers from 1-(3-Bromopropoxy)-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of ether compounds utilizing 1-(3-bromopropoxy)-4-chlorobenzene as a key building block. The methodologies described herein are primarily based on the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for forming the ether linkage.

The synthesized ethers, incorporating the 4-chlorophenoxy propyl moiety, are of significant interest in medicinal chemistry and drug discovery. Analogous structures have demonstrated biological activity, suggesting potential applications for these novel compounds as therapeutic agents. These notes are intended to guide researchers in the synthesis, purification, and potential biological evaluation of new chemical entities derived from this compound.

Synthetic Strategy: The Williamson Ether Synthesis

The primary method for the synthesis of ethers from this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on the electrophilic primary carbon of the bromopropyl group.[1][2] The general reaction scheme is depicted below:

Scheme 1: General Williamson Ether Synthesis using this compound

Where R-OH can be a variety of alcohols or phenols, leading to a library of novel ether compounds.

Experimental Protocols

The following are detailed protocols for the synthesis of ethers using this compound with a generic phenol as the nucleophile. These can be adapted for other alcohols and hydroxy-containing compounds.

Protocol 1: Standard Williamson Ether Synthesis in Liquid Phase

This protocol describes a standard, lab-scale synthesis using a strong base to generate the phenoxide in situ, followed by reaction with this compound.

Materials:

-

This compound

-

Substituted or unsubstituted phenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Nucleophile:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add the phenol (1.0 eq).

-

Dissolve the phenol in anhydrous DMF or acetonitrile.

-

Under a gentle stream of argon or nitrogen, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 eq) can be used as the base, and the reaction is typically heated.

-

Stir the mixture at room temperature (or as required) for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH), to ensure complete formation of the phenoxide.

-

-

Ether Synthesis Reaction:

-

To the solution of the phenoxide, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the nucleophile.[3]

-

-

Work-up and Purification:

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

-

Protocol 2: Vapor Phase Catalytic Ether Synthesis

As an alternative for industrial applications or continuous flow processes, a vapor-phase synthesis can be employed, which may offer advantages in terms of catalyst recycling and product isolation.[4]

Materials:

-

This compound

-

Phenol or other volatile alcohol

-

Solid catalyst (e.g., metal oxides like TiO₂ or Y₂O₃ on a support like α-Al₂O₃)

-

Inert carrier gas (e.g., Nitrogen)

Procedure:

-

Reactor Setup:

-

Pack a fixed-bed reactor with the solid metal oxide catalyst.

-

Heat the reactor to the desired temperature (e.g., 200-300 °C).

-

-

Reaction Execution:

-

Vaporize a mixture of the phenol (or alcohol) and this compound.

-

Pass the vaporized reactants over the heated catalyst bed using an inert carrier gas.

-

The corresponding ether and hydrogen bromide are formed in the vapor phase.

-

-

Product Collection and Purification:

-

Cool the effluent from the reactor to condense the organic products.

-

The hydrogen bromide can be scrubbed or reacted with a halide acceptor.

-

Separate and purify the desired ether from the unreacted starting materials and any byproducts by fractional distillation or chromatography.

-

Quantitative Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the liquid-phase Williamson ether synthesis of a generic substituted phenol with this compound.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | General Protocol |

| Substituted Phenol | 1.0 - 1.2 eq | [3] |

| Base (NaH) | 1.1 - 1.5 eq | [3] |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF or Acetonitrile | [3] |

| Temperature | 60 - 80 °C | [3] |

| Reaction Time | 2 - 24 hours | [3] |

| Outcome | ||

| Yield | 70 - 95% (typical) | [3] |

| Purity | >95% after chromatography | General Protocol |

Potential Applications and Biological Relevance

Ethers containing a chlorophenoxy moiety are present in a number of biologically active compounds. For instance, diaryl ethers have been investigated as inhibitors of Toxoplasma gondii enoyl reductase, a key enzyme in the parasite's fatty acid synthesis pathway.[5] Furthermore, molecules incorporating a 4-chlorophenoxy group have been synthesized as selective antagonists for the neuropeptide Y (NPY) Y1 receptor, which is implicated in the regulation of appetite and could be a target for anti-obesity drugs.[6]

Given these precedents, the novel ethers synthesized from this compound could be screened for a variety of biological activities, including but not limited to:

-

Antiparasitic activity (e.g., against Toxoplasma gondii or Plasmodium falciparum)

-

NPY Y1 receptor antagonism for potential anti-obesity applications

-

Herbicidal or pesticidal activity

Visualizations

Synthesis and Screening Workflow

The following diagram illustrates a typical workflow from the synthesis of a library of ether compounds to their initial biological screening.

Caption: Workflow for synthesis and screening of novel ethers.

Hypothetical Signaling Pathway Inhibition

Based on the known activity of similar compounds, the synthesized ethers could potentially act as antagonists of the NPY Y1 receptor. The diagram below illustrates the canonical signaling pathway of the Y1 receptor and the putative point of inhibition by a novel antagonist.

Caption: Hypothetical inhibition of the NPY Y1 receptor signaling pathway.

References

- 1. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 2. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 4. US4613682A - Ether synthesis - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(3-Bromopropoxy)-4-chlorobenzene in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(3-Bromopropoxy)-4-chlorobenzene in various palladium- and copper-catalyzed cross-coupling reactions. This versatile reagent possesses two distinct reactive sites: a bromoalkoxy chain and a chloroaromatic ring, offering opportunities for selective functionalization in the synthesis of complex molecules, particularly in the development of pharmaceutical intermediates.

Introduction to Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions typically employ a metal catalyst, most commonly palladium or copper, to couple an organometallic reagent with an organic halide or pseudohalide. The general applicability and functional group tolerance of these reactions have made them indispensable in modern drug discovery and development.

This document focuses on the application of this compound in the following key cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters.

-

Heck Coupling: Formation of C-C bonds by coupling with alkenes.

-

Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Ullmann Condensation: Formation of C-O, C-N, or C-S bonds.